molecular formula C15H25NO B5182873 N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine

N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine

Cat. No. B5182873
M. Wt: 235.36 g/mol
InChI Key: CRMFTBKHJYWHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine, also known as tBu-MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

TBu-MPBA binds to GPCRs through its tert-butylamine group, which interacts with the receptor's acidic residues. This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The precise mechanism by which N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine activates GPCRs is still under investigation, but it is believed to involve the stabilization of specific receptor conformations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific GPCR that it binds to. For example, this compound has been shown to activate the β2-adrenergic receptor, resulting in increased cAMP production and smooth muscle relaxation. It has also been shown to inhibit the angiotensin II type 1 receptor, leading to decreased blood pressure. Additionally, this compound has been used to study the opioid receptor system, which is involved in pain perception and addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine is its selectivity for GPCRs, which allows for the specific targeting of these receptors in lab experiments. Additionally, this compound has a relatively high affinity for GPCRs, making it a useful tool for studying receptor-ligand interactions. However, one limitation of this compound is its potential for off-target effects, as it may bind to other proteins in addition to GPCRs.

Future Directions

There are many potential future directions for N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine research, including the development of new drugs that target specific GPCRs, the identification of novel GPCR signaling pathways, and the investigation of the role of GPCRs in various physiological processes. Additionally, this compound may be used to study the effects of environmental toxins and pollutants on GPCR function, as well as to develop new diagnostic tools for GPCR-related diseases.

Synthesis Methods

The synthesis of N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine involves the reaction of tert-butylamine with 2-methylphenol in the presence of a base, followed by the addition of 1-bromo-4-chlorobutane. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

TBu-MPBA has been widely used in scientific research due to its ability to selectively bind to G protein-coupled receptors (GPCRs), which are integral membrane proteins that play a crucial role in various physiological processes. Specifically, N-(tert-butyl)-4-(2-methylphenoxy)-1-butanamine has been used as a tool to study the structure and function of GPCRs, as well as to develop new drugs that target these receptors.

properties

IUPAC Name

N-tert-butyl-4-(2-methylphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-13-9-5-6-10-14(13)17-12-8-7-11-16-15(2,3)4/h5-6,9-10,16H,7-8,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMFTBKHJYWHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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